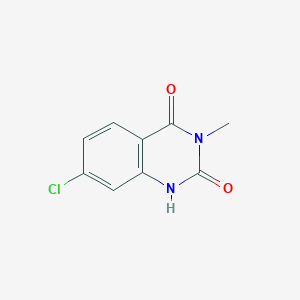
7-Chloro-3-methylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Chloro-3-méthylquinazoline-2,4(1H,3H)-dione est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Chloro-3-méthylquinazoline-2,4(1H,3H)-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction du 2-amino-5-chlorobenzamide avec l’anhydride acétique, suivie d’une cyclisation pour former le cycle quinazoline.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, formant potentiellement des N-oxydes de quinazoline.
Réduction : Les réactions de réduction pourraient conduire à la formation de dihydroquinazolines.
Substitution : Des réactions de substitution halogénée peuvent se produire, où l’atome de chlore est remplacé par d’autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes, tandis que la substitution peut entraîner diverses quinazolines substituées.
4. Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment les propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de la 7-Chloro-3-méthylquinazoline-2,4(1H,3H)-dione implique son interaction avec des cibles moléculaires spécifiques. Elle peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les voies et les cibles exactes nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazoline : Le composé parent, connu pour sa large gamme d’activités biologiques.
4-Chloroquinazoline : Un autre dérivé présentant des propriétés similaires.
3-Méthylquinazoline : Partage des similitudes structurelles mais n’a pas le substituant chlore.
Unicité
La 7-Chloro-3-méthylquinazoline-2,4(1H,3H)-dione est unique en raison de la présence à la fois de groupes chlore et méthyle, qui peuvent conférer des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés de la quinazoline.
Propriétés
Numéro CAS |
93355-81-8 |
|---|---|
Formule moléculaire |
C9H7ClN2O2 |
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
Clé InChI |
VBGHBXCIJAOVBC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


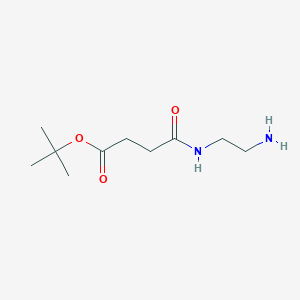
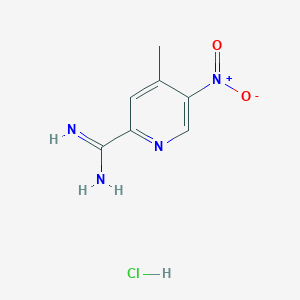


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

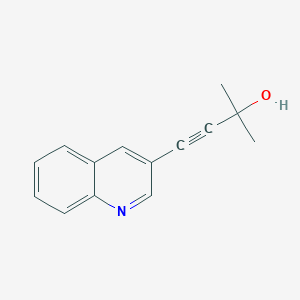

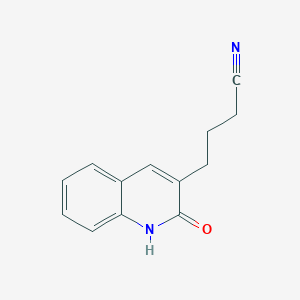
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)



